Phosphine oxide, tris[(hexyloxy)methyl]-
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Overview
Description
Phosphine oxide, tris[(hexyloxy)methyl]-, is an organophosphorus compound characterized by the presence of three hexyloxy groups attached to a phosphine oxide core. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, tris[(hexyloxy)methyl]-, can be synthesized through the oxidation of the corresponding phosphine. The general reaction involves the use of an oxidizing agent such as oxygen or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[(hexyloxy)methyl]-, may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the phosphine oxide back to the corresponding phosphine.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .
Scientific Research Applications
Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another well-known phosphine oxide with three phenyl groups instead of hexyloxy groups.
Tris(2-methoxyphenyl)phosphine oxide: Similar structure but with methoxyphenyl groups.
Uniqueness
Phosphine oxide, tris[(hexyloxy)methyl]-, is unique due to its specific hexyloxy substituents, which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphine oxides may not be as effective .
Properties
CAS No. |
53753-99-4 |
---|---|
Molecular Formula |
C21H45O4P |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[bis(hexoxymethyl)phosphorylmethoxy]hexane |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
InChI Key |
ITJYOHKXTQLVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCP(=O)(COCCCCCC)COCCCCCC |
Origin of Product |
United States |
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